4-(Iodomethyl)quinolin-2(1H)-one
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Overview
Description
2(1H)-Quinolinone, 4-(iodomethyl)- is an organic compound belonging to the quinolinone family. Quinolinones are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and organic synthesis. The presence of an iodomethyl group at the 4-position of the quinolinone ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 4-(iodomethyl)- typically involves the iodination of a quinolinone precursor. One common method is the reaction of 2(1H)-quinolinone with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 2(1H)-Quinolinone, 4-(iodomethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 4-(iodomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction Reactions: Reduction of the quinolinone ring can lead to the formation of dihydroquinolinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of N-substituted quinolinones or S-substituted quinolinones.
Oxidation: Formation of quinolinone derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of dihydroquinolinone derivatives.
Scientific Research Applications
2(1H)-Quinolinone, 4-(iodomethyl)- has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 4-(iodomethyl)- depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The iodomethyl group can undergo substitution reactions, leading to the formation of active metabolites that interact with molecular targets. The quinolinone core can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Quinolinone, 4-(bromomethyl)-: Similar structure but with a bromomethyl group instead of an iodomethyl group.
2(1H)-Quinolinone, 4-(chloromethyl)-: Contains a chloromethyl group at the 4-position.
2(1H)-Quinolinone, 4-(methyl)-: Lacks the halogen atom, having only a methyl group at the 4-position.
Uniqueness
2(1H)-Quinolinone, 4-(iodomethyl)- is unique due to the presence of the iodomethyl group, which imparts higher reactivity compared to its bromomethyl and chloromethyl analogs. The iodine atom’s larger size and lower bond dissociation energy make it more susceptible to nucleophilic substitution, enhancing its utility in organic synthesis and medicinal chemistry.
Properties
CAS No. |
35573-34-3 |
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Molecular Formula |
C10H8INO |
Molecular Weight |
285.08 g/mol |
IUPAC Name |
4-(iodomethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8INO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13) |
InChI Key |
YKPSOTQIZQSGOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CI |
Origin of Product |
United States |
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